
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide is an organic compound that features a phenoxy group substituted with two methyl groups at the 3 and 5 positions, a pyridin-3-ylmethyl group, and a propanamide backbone
科学的研究の応用
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of novel polymers or materials with unique properties.
Biological Studies: It can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,5-dimethylphenol, is reacted with an appropriate halogenated compound (e.g., bromopropane) under basic conditions to form 3,5-dimethylphenoxypropane.
Introduction of the Pyridin-3-ylmethyl Group: The phenoxy intermediate is then reacted with pyridin-3-ylmethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
化学反応の分析
Types of Reactions
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the amide group to an amine.
Substitution: The phenoxy and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy and pyridinyl groups can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
- 2-(3,5-dimethylphenoxy)-N-(pyridin-2-ylmethyl)propanamide
- 2-(3,5-dimethylphenoxy)-N-(pyridin-4-ylmethyl)propanamide
- 2-(3,5-dimethylphenoxy)-N-(quinolin-3-ylmethyl)propanamide
Uniqueness
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide is unique due to the specific positioning of the pyridinyl group at the 3-position, which can influence its binding affinity and selectivity towards certain molecular targets. This positional isomerism can result in different biological activities and properties compared to its analogs.
特性
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-7-13(2)9-16(8-12)21-14(3)17(20)19-11-15-5-4-6-18-10-15/h4-10,14H,11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAQXRNAMXJVOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(C)C(=O)NCC2=CN=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbothioamide](/img/structure/B5544361.png)
![N-cyclopropyl-4-methoxy-2-{[1-(1H-pyrrol-3-ylcarbonyl)piperidin-4-yl]oxy}benzamide](/img/structure/B5544376.png)
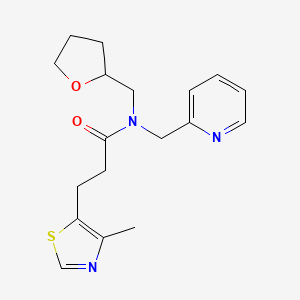
![8-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5544393.png)
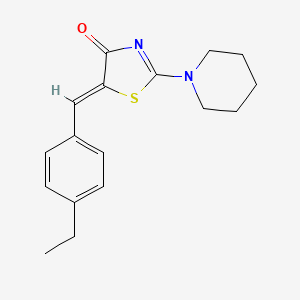
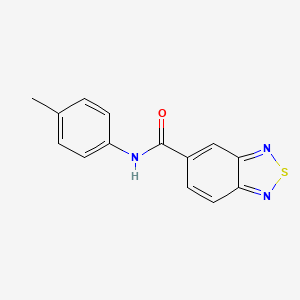
![N-[1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5544407.png)
![N-(3-cyanophenyl)-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5544411.png)
![(E)-N-[1-(3-Methylphenyl)-4,5-dihydro-1H-pyrazol-3-YL]-1-(piperidin-1-YL)methanimine](/img/structure/B5544419.png)
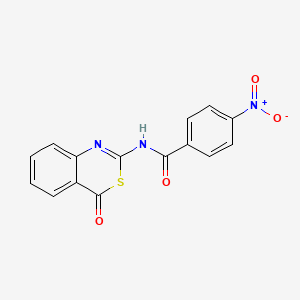
![2-[1-(3,5-dichloro-4-methylbenzoyl)-2-pyrrolidinyl]ethanol](/img/structure/B5544456.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-ethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B5544457.png)
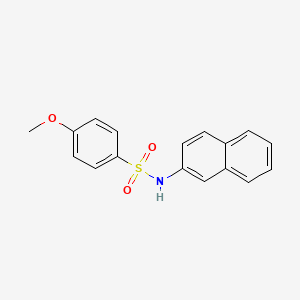
![3-{5-[1-(4-fluorophenyl)cyclopropyl]-1,2,4-oxadiazol-3-yl}-6-methylpyridazine](/img/structure/B5544463.png)
